1-[(4-methoxyphenyl)methyl]-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole
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Overview
Description
1-[(4-Methoxyphenyl)methyl]-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
Mode of Action
It’s worth noting that benzimidazole derivatives, a group to which this compound belongs, are known to exhibit a wide range of biological activities . They have been reported to show antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways depending on their specific structures and functional groups .
Result of Action
Benzimidazole derivatives have been reported to exhibit a variety of effects at the molecular and cellular level, including inhibition of cell proliferation, induction of apoptosis, and disruption of cell signaling pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds .
Safety and Hazards
Future Directions
Benzimidazole and its derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The future direction in the development of benzimidazole-based drugs is an increasingly active and attractive topic of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxyphenyl)methyl]-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Comparison with Similar Compounds
- 1-[(4-Methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-Methoxyphenyl)amino)methyl]-N,N-dimethylaniline
Comparison: Compared to these similar compounds, 1-[(4-methoxyphenyl)methyl]-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole is unique due to its specific structural features, such as the presence of both methoxy and phenylethenyl groups.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-26-20-14-11-19(12-15-20)17-25-22-10-6-5-9-21(22)24-23(25)16-13-18-7-3-2-4-8-18/h2-16H,17H2,1H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUCORTZMBHNKW-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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